S-Carboxymethylthiocysteine

Overview

Description

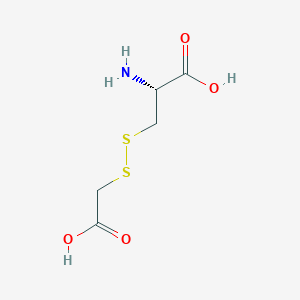

S-Carboxymethylthiocysteine, also known as 3-carboxymethyldisulfanyl-L-alanine, is a sulfur-containing amino acid derivative. It is a derivative of cysteine, an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. This compound is of significant interest due to its potential therapeutic and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Carboxymethylthiocysteine can be synthesized through the reaction of L-cysteine with mercaptoacetic acid. The reaction involves the formation of a disulfide bond between the cysteine and the mercaptoacetic acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where L-cysteine and mercaptoacetic acid are reacted under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH and temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-Carboxymethylthiocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation typically results in the formation of sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

S-Carboxymethylthiocysteine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its role in cellular metabolism and its potential as a biomarker for certain diseases.

Medicine: this compound is investigated for its therapeutic potential, particularly in the treatment of respiratory conditions due to its mucolytic properties.

Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes

Mechanism of Action

The mechanism of action of S-Carboxymethylthiocysteine involves its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus by breaking down the disulfide bonds in mucin glycoproteins, making it easier to expel. This action is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Comparison with Similar Compounds

L-Cysteine: A precursor to S-Carboxymethylthiocysteine, involved in protein synthesis and detoxification processes.

N-Acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.

Methionine: An essential amino acid with sulfur-containing side chain, involved in various metabolic processes.

Uniqueness: this compound is unique due to its specific disulfide bond structure, which imparts distinct chemical and biological properties. Its ability to reduce mucus viscosity makes it particularly valuable in medical applications compared to other sulfur-containing amino acids .

Biological Activity

S-Carboxymethylthiocysteine (CMT) is a synthetic derivative of cysteine, an amino acid known for its role in various biological processes. CMT has garnered attention for its potential therapeutic applications due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

This compound is characterized by the presence of a carboxymethyl group attached to the sulfur atom of cysteine. This modification enhances its solubility and reactivity compared to its parent compound. The molecular formula for CMT is C₅H₉NO₂S, which contributes to its biological functions.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. Research indicates that CMT can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, leading to improved cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

CMT exhibits significant anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for CMT in managing inflammatory conditions, including chronic diseases where inflammation plays a critical role .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, CMT administration was associated with reduced neuronal apoptosis and improved cognitive function. The mechanism appears to involve modulation of oxidative stress pathways and preservation of mitochondrial function .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that CMT supplementation improved lung function and reduced exacerbation rates. The study reported a significant decrease in biomarkers of oxidative stress among participants receiving CMT compared to the placebo group .

- Case Study 2 : In a cohort of patients with Alzheimer's disease, CMT treatment resulted in improved memory scores on standardized cognitive assessments. The study suggested that the neuroprotective properties of CMT may contribute to slowing disease progression .

Table 1: Summary of Biological Activities of this compound

Mechanistic Insights

The biological activities of this compound are largely attributed to its ability to modulate redox status within cells. By influencing the balance between oxidants and antioxidants, CMT plays a crucial role in cellular signaling pathways that govern inflammation and apoptosis.

Properties

IUPAC Name |

(2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S2/c6-3(5(9)10)1-11-12-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYCMVYZPHQQBE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165042 | |

| Record name | S-Carboxymethylthiocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15253-37-9 | |

| Record name | S-Carboxymethylthiocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015253379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Carboxymethylthiocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.